[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Pyrrolinones : Research has shown that the reaction of N-substituted pyrrolidinones with alkaline methoxide can produce 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Crystal Structure Analysis : Studies on triprolidinium cation, related to pyrrolidin-1-ium, reveal details about its protonation and interactions within the crystal structure (Dayananda et al., 2012).
- Density Functional Theory (DFT) Studies : DFT has been used to study the molecular structure and activity relationship of similar compounds, shedding light on active sites and structural properties (Trivedi, 2017).
Chemical Properties and Applications
- Formulation Development : Investigations into formulations for early toxicology and clinical studies of compounds related to [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride highlight the significance in developing solubilized, precipitation-resistant solutions (Burton et al., 2012).
- Synthesis of Boric Acid Ester Intermediates : Boric acid ester intermediates with benzene rings have been synthesized using similar compounds, indicating their utility in chemical synthesis (Huang et al., 2021).
Spectroscopic and Medicinal Chemistry Research
- Spectroscopic Characterization : Spectral characterization of degradation impurities of related compounds can provide insights into their stability and potential applications (Munigela et al., 2008).
- Organotin(IV) Complexes Synthesis : The synthesis and characterization of organotin(IV) complexes derived from compounds similar to [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride show potential applications in biochemistry and pharmacology (Singh et al., 2016).
properties
IUPAC Name |
[1-(4-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXAJHHWLROBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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